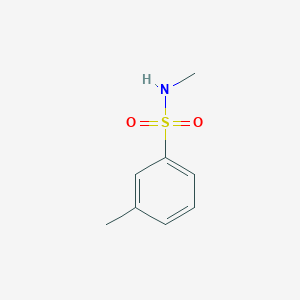

N,3-Dimethylbenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N,N-dimethylbenzenesulfonamide derivatives has been described in the literature . The target compounds were obtained through employing a series of heterocyclization reactions utilizing key intermediate hydrazide hydrazone derivatives .Molecular Structure Analysis

The molecular structure of N,3-Dimethylbenzenesulfonamide and its derivatives can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving N,N-dimethylbenzenesulfonamide derivatives have been studied, particularly in the context of their potential as antiproliferative agents .Scientific Research Applications

Antiproliferative Activity Against Breast Cancer Cells

Researchers have synthesized novel N,N-dimethylbenzenesulfonamide derivatives, including pyridine, thiophene, thiazole, chromene, and benzochromene scaffolds . These compounds were evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Notably, sulfonamides 6, 9, 11, 16, and 17 exhibited higher antiproliferative activity than doxorubicin (a standard drug) in terms of IC50 values . This research highlights the potential of N,N-dimethylbenzenesulfonamide derivatives as antiproliferative agents.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX (CA IX) is highly expressed in certain cancer cells. Molecular docking studies revealed that the synthesized sulfonamides interact with CA IX, suggesting their potential as CA IX inhibitors . Targeting CA IX is crucial for cancer therapy, making this finding significant.

Antibacterial Properties

Sulfonamides, including N,N-dimethylbenzenesulfonamide, exhibit antibacterial activity. They interfere with bacterial dihydropteroate synthetase, a key enzyme in folate biosynthesis. This property allows them to play a role in treating various bacterial infections .

Treatment of Thyroiditis

Sulfonamides may be beneficial in managing thyroiditis, an inflammatory condition affecting the thyroid gland. Their anti-inflammatory effects contribute to alleviating symptoms.

Future Directions

The future directions for research on N,3-Dimethylbenzenesulfonamide and its derivatives could involve further exploration of their potential as antiproliferative agents . Additionally, more research is needed to fully understand their mechanism of action and to characterize their physical and chemical properties.

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which n,3-dimethylbenzenesulfonamide belongs, are known to inhibit carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

It’s known that sulfonamides, in general, inhibit the activity of carbonic anhydrase enzymes . This inhibition disrupts the conversion between carbon dioxide and bicarbonate, leading to a change in pH balance and affecting the transport of carbon dioxide .

Biochemical Pathways

Given its potential inhibition of carbonic anhydrase enzymes, it can be inferred that it may affect pathways related to ph regulation and carbon dioxide transport .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may lead to changes in ph balance and disrupt the normal transport of carbon dioxide at the molecular and cellular levels .

properties

IUPAC Name |

N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVRTGOWHNMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-Dimethylbenzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)